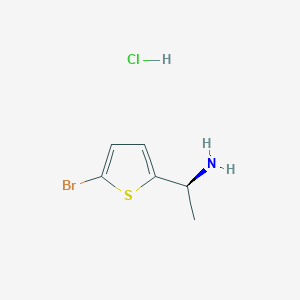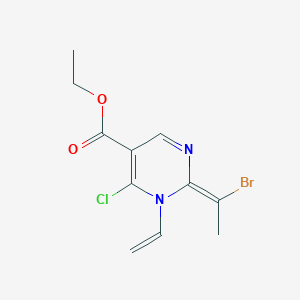
1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
“1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H13ClFNO . It has a molecular weight of 205.66 . It is typically stored at room temperature and kept dry and cool .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H . This indicates that the compound consists of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethan-1-amine group. The compound also includes a hydrochloride group . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s IUPAC name is "this compound" .Wissenschaftliche Forschungsanwendungen
Metabolism and Biodegradation Studies
1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride has been utilized in studies investigating the metabolism of psychoactive substances. For instance, Kanamori et al. (2002) examined the in vivo metabolism of a structurally related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats. Their findings provide insight into metabolic pathways operative in similar compounds (Kanamori et al., 2002).
Antibacterial Applications
The compound has also been explored for its antibacterial properties. Arutyunyan et al. (2017) reported on the synthesis of derivatives of 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine and their high antibacterial activity, highlighting its potential in antimicrobial research (Arutyunyan et al., 2017).
Enzymatic Activity and Endocrine Disruption
Another research area focuses on the enzymatic activity and the role of similar compounds in endocrine disruption. Bulger et al. (1985) investigated the estrogenic and proestrogenic properties of methoxychlor contaminants, which are structurally related to 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine. Such studies are crucial in understanding the environmental and health impacts of these compounds (Bulger et al., 1985).
Environmental Degradation
Grifoll and Hammel (1997) researched the degradation of methoxychlor, a compound structurally similar to 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine, by the white rot fungus Phanerochaete chrysosporium. Their work contributes to the understanding of environmental degradation processes of such compounds (Grifoll & Hammel, 1997).
Antimicrobial and Fluorination Studies
Further research includes antimicrobial applications and studies on fluorination reactions. For instance, the synthesis of Schiff bases using derivatives of 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine and their antimicrobial activities were explored by Puthran et al. (2019) (Puthran et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOAXWXWUDSGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)

![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)








![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)

![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)